molecular formula C20H38INO2 B2552327 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide CAS No. 1030280-42-2

3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide

Cat. No.: B2552327
CAS No.: 1030280-42-2
M. Wt: 451.433
InChI Key: UQCUICPZCCADNG-UHFFFAOYSA-M
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Description

3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide is an organic compound characterized by a complex structure comprising an adamantane core, which is a polycyclic compound with three fused cyclohexane rings. The presence of an ethoxy group and a diethylamino side chain lends unique chemical properties to this molecule, and the iodide ion adds to its overall ionic character.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic process of 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide typically starts with the preparation of the adamantane core. This involves hydrogenation of dicyclopentadiene followed by functional group modifications to introduce the ethoxy group. The diethylamino side chain can be added via nucleophilic substitution reactions.

Industrial Production Methods: For industrial-scale production, the reactions need to be optimized for yield and efficiency. High-pressure hydrogenation, followed by controlled substitution reactions in specialized reactors, ensures the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of hydroxy groups makes the compound susceptible to oxidation.

  • Reduction: Reduction reactions can target the adamantane core or the aminium side chain.

  • Substitution: The ethoxy and aminium groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and halides for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield ketone or aldehyde derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

  • In Chemistry: As a precursor for synthesizing complex molecules.

  • In Biology: Its structure-activity relationship is valuable for studying biological pathways.

  • In Medicine: Potential use in drug design and development due to its unique properties.

  • In Industry: As a specialty chemical for various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, involving specific binding to biological targets. The adamantane core interacts with hydrophobic pockets, while the ethoxy and diethylamino groups facilitate binding through ionic and hydrogen bonding interactions. This combination of interactions can modulate biological pathways and enzyme activity.

Comparison with Similar Compounds

Comparing 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide with other compounds like amantadine, memantine, and rimantadine reveals its unique structure with the additional ethoxy and diethylamino groups. These modifications enhance its binding affinity and specificity, making it more effective in certain applications.

So, there you have it! A dive into a rather complex compound that bridges chemistry, biology, medicine, and industry. Anything else on your mind?

Properties

IUPAC Name

[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCUICPZCCADNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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